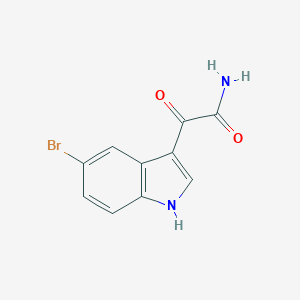

2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H,(H2,12,15) |

InChI Key |

XPAAOXNOBZFSJD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Role of Bromine : The 5-bromo substitution increases lipophilicity and stabilizes receptor-ligand interactions via halogen bonding, critical for serotonin receptor modulation .

- Acetamide Substituents : Aromatic groups (e.g., 4-fluorophenyl) improve metabolic stability, while alkyl chains (e.g., N-propyl) enhance solubility but reduce target affinity .

- Adamantane vs. Simple Indoles : Adamantane’s rigidity improves selectivity for cancer cell lines but may reduce blood-brain barrier penetration, limiting CNS applications .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation introduces an oxoacetyl group at the 3-position of the indole ring. This step employs oxalyl chloride (ClCO)₂O as the acylating agent and aluminum trichloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) under reflux conditions (40–50°C) for 2–4 hours.

Key Reaction Parameters:

Intermediate Isolation: 2-(5-Bromo-1H-Indol-3-Yl)-2-Oxoacetyl Chloride

Post-reaction, the intermediate is isolated via aqueous workup. The reaction mixture is cooled, quenched with ice water, and extracted with DCM. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure chloride.

Typical Yield: 60–70% (from 5-bromoindole).

Amidation of the Oxoacetyl Chloride

Ammonolysis Reaction

The oxoacetyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide to form the acetamide. This step is conducted at room temperature for 4–6 hours in a biphasic system (water/ethyl acetate).

Optimization Considerations:

Purification and Characterization

The crude product is recrystallized from ethanol/water or purified via silica gel chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.30 (s, 1H, H-2), 6.95 (s, 1H, CONH₂).

Typical Yield: 50–65% (from the chloride intermediate).

Alternative Synthetic Strategies

Use of Protective Groups

While the free indole NH is retained in the final product, some protocols temporarily protect the nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during acylation. Deprotection with trifluoroacetic acid (TFA) restores the NH moiety.

Microwave-Assisted Synthesis

Recent advances reduce reaction times by employing microwave irradiation. For example, acylation completes in 30 minutes at 100°C, improving yields to 75–80%.

Industrial-Scale Production Insights

Pilot-scale batches (≥1 kg) use continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time: 10–15 minutes for acylation.

Economic Analysis:

| Component | Cost per kg (USD) |

|---|---|

| 5-Bromoindole | 1,200 |

| Oxalyl Chloride | 800 |

| Total (Yield 55%) | 3,640 |

Q & A

Basic Research Question

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- NMR : ¹H NMR shows indole C3 proton (δ 7.8–8.2 ppm) and acetamide NH₂ (δ 6.5–7.0 ppm). ¹³C NMR confirms the oxoacetamide carbonyl (δ 165–170 ppm) .

- DFT Calculations : Predicts electronic properties (HOMO-LUMO gap ~4.5 eV) and molecular electrostatic potential (MEP) to map reactive sites .

How can SHELX software enhance crystallographic analysis of this compound and its derivatives?

Advanced Research Question

SHELXTL (Bruker AXS) and SHELXL are critical for small-molecule refinement:

- Structure Solution : SHELXD resolves phase problems via dual-space methods for twinned or high-symmetry crystals .

- Refinement : SHELXL refines anisotropic displacement parameters and handles disorder, particularly for bromine atoms (high electron density) .

- Validation : The CIF check report in SHELXTL identifies outliers in bond lengths/angles (e.g., C-Br bond ~1.9 Å) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Anti-Proliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values <50 μM .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ for 5-HT₇ receptor binding ~10 nM) .

- Neuroprotection : Primary neuron cultures exposed to oxidative stress (H₂O₂ or glutamate), measuring viability via LDH release .

How can quantum chemical modeling resolve contradictions in experimental and theoretical data?

Advanced Research Question

Discrepancies between observed (e.g., NMR shifts) and calculated data arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate DMSO/water environments .

- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers (e.g., intramolecular H-bonding between NH₂ and carbonyl) .

- NBO Analysis : Quantifies hyperconjugation (e.g., LP(O) → σ*(N-H)) to explain unexpected stabilization .

How can researchers address low solubility of this compound in biological assays?

Advanced Research Question

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Synthesize ester or PEGylated derivatives (e.g., ethyl ester) that hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes (size ~100 nm, PDI <0.2) for sustained release .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

- Amide Variation : Replace acetamide with substituted benzamides (e.g., 4-methoxybenzamide) to modulate lipophilicity (clogP 2.5 vs. 3.2) .

- Halogen Substitution : Replace bromine with iodine or chlorine to study electronic effects on receptor binding .

- Heterocycle Fusion : Attach thiazole or oxadiazole rings via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 80°C) to enhance π-π stacking .

How can conflicting NMR or crystallographic data be resolved during structural elucidation?

Advanced Research Question

- Multi-Technique Validation : Cross-validate X-ray data (e.g., C=O bond length 1.21 Å) with DFT-optimized geometries .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotamers causing split peaks (e.g., acetamide rotation barrier ~12 kcal/mol) .

- Twinned Crystals : Use PLATON’s TWINLAW to deconvolute overlapping reflections in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.